N-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

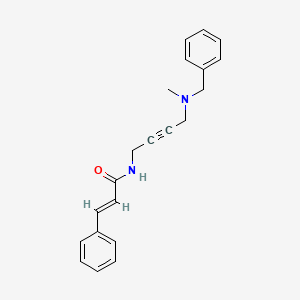

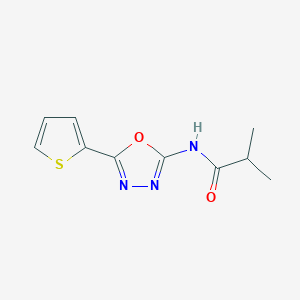

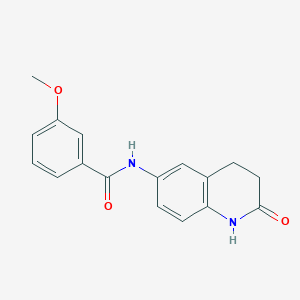

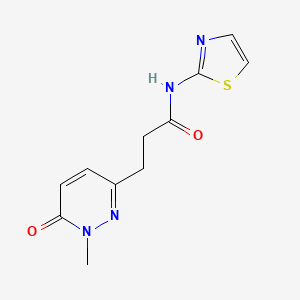

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .

Synthesis Analysis

The synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is likely to be complex, as it involves the combination of multiple heterocyclic compounds. The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” include the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .科学研究应用

抗癌潜力

含有 1,3,4-恶二唑部分的化合物,类似于 N-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)异丁酰胺,已对其抗癌特性进行了研究。例如,1,3,4-恶二唑衍生物对乳腺癌和结直肠癌细胞系表现出显着的活性,某些化合物诱导癌细胞凋亡和细胞周期停滞。这些发现表明基于 1,3,4-恶二唑支架开发新的抗癌剂是一个有希望的途径 (张等人,2005 年)。

抗炎和镇痛活性

研究表明,1,3,4-恶二唑衍生物具有显着的抗炎和镇痛作用。合成了各种取代的 1,3,4-恶二唑并进行了测试,在小鼠足肿胀试验中表现出多种抗炎活性,在扭体试验中表现出镇痛作用。这些研究突出了 1,3,4-恶二唑化合物在开发新型抗炎和镇痛药物中的潜力 (Nargund 等人,1994 年)。

光物理和电化学研究

与 N-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)异丁酰胺密切相关的噻吩取代的 1,3,4-恶二唑衍生物的光物理性质已经过研究,以用于其光电应用。这些化合物表现出显着的地态和激发态偶极矩,表明它们在光子、传感器和光电器件中的潜力 (Naik 等人,2019 年)。

未来方向

作用机制

Target of Action

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a novel compound that has been synthesized for its potential fungicidal activities . The primary targets of this compound are fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These pathogens pose severe threats to human health, food safety, and agriculture .

Mode of Action

It’s known that the compound was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the pathogens that result in their death or growth inhibition.

Result of Action

The in vivo bioassay results of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse indicated that the compound exhibited excellent fungicidal activities . The compound’s efficacy was superior to those of the commercial fungicides diflumetorim and flumorph .

属性

IUPAC Name |

2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUAHYBPTPLLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)

![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2980338.png)